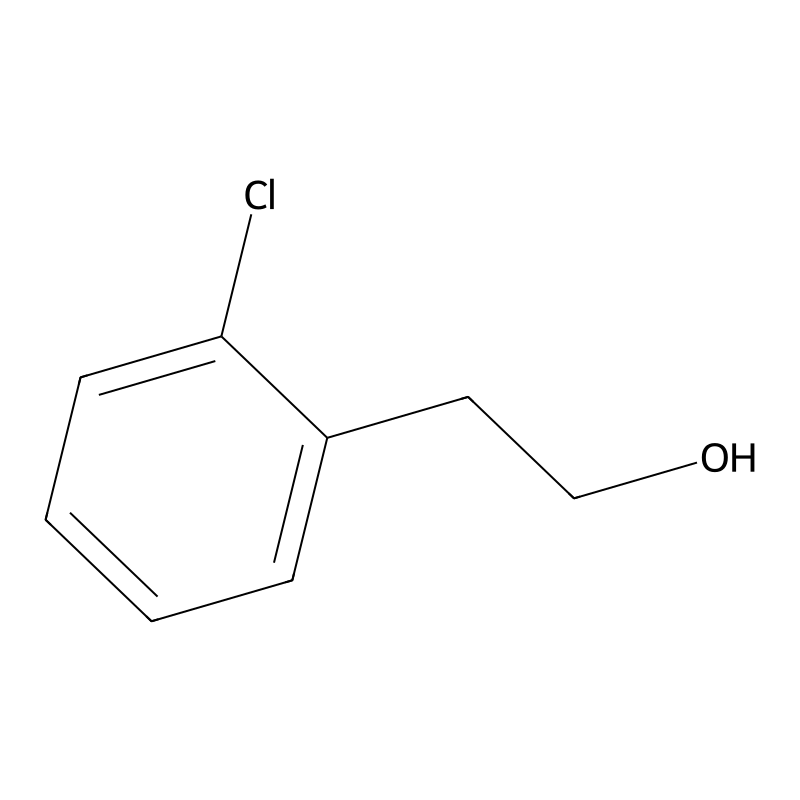

2-(2-Chlorophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2-(2-Chlorophenyl)ethanol can be synthesized through various methods, with one common approach involving the Grignard reaction. This reaction utilizes 2-chlorophenylmagnesium bromide and acetaldehyde, resulting in the desired product.

Applications in Organic Chemistry:

- Intermediate in the synthesis of other compounds: 2-(2-Chlorophenyl)ethanol serves as a valuable intermediate for the production of various pharmaceuticals, such as antihistamines and bronchodilators.

- Study of reaction mechanisms: Due to its well-defined structure and reactivity, 2-(2-Chlorophenyl)ethanol finds application in research investigating reaction mechanisms. Scientists can use it to understand the behavior of various functional groups and catalysts under specific reaction conditions.

Potential Applications in Medicinal Chemistry:

- Antimicrobial activity: Studies suggest that 2-(2-Chlorophenyl)ethanol may possess antimicrobial properties against certain bacterial and fungal strains. However, further research is necessary to explore its efficacy and potential therapeutic applications.

- Antioxidant activity: Preliminary investigations indicate that 2-(2-Chlorophenyl)ethanol might exhibit antioxidant activity. However, further exploration is required to understand its potential as a free radical scavenger and its implications in disease prevention.

2-(2-Chlorophenyl)ethanol, with the chemical formula C₈H₉ClO and a molecular weight of 156.61 g/mol, is a colorless to light yellow liquid at room temperature. It is also known as 2-Chlorophenethyl Alcohol and has a boiling point of approximately 130 °C under reduced pressure (12.5 mmHg) . This compound is characterized by its aromatic chlorinated structure, which influences its chemical behavior and biological activity.

- Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.

- Esterification: Reacting with acids can yield esters.

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.

- Cyclization: A copper(I)-catalyzed intramolecular cyclization can convert it into 2,3-dihydrobenzofuran, showcasing its reactivity under specific conditions .

Several methods exist for synthesizing 2-(2-Chlorophenyl)ethanol:

- Reduction of Ketones: It can be synthesized via the reduction of 2-chloroacetophenone using reducing agents like sodium borohydride.python

2-chloroacetophenone + NaBH4 → 2-(2-Chlorophenyl)ethanol - Chlorination of Ethanol: The chlorination of phenethyl alcohol can also yield this compound, although this method may lead to mixtures requiring purification .

- Biocatalytic Methods: Enzymatic approaches using lipases or whole-cell biocatalysts have been explored for asymmetric synthesis, enhancing enantioselectivity .

2-(2-Chlorophenyl)ethanol finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.

- Chemical Research: It is utilized in studies exploring reaction mechanisms and the development of new synthetic methodologies .

Several compounds share structural similarities with 2-(2-Chlorophenyl)ethanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chlorophenol | C₆H₅ClO | Lacks ethyl side chain; primarily used as disinfectant |

| 4-Chloro-α-methylbenzene | C₉H₉Cl | Contains a methyl group; used in organic synthesis |

| 1-(2-Chlorophenyl)ethanol | C₈H₉ClO | Isomeric form; different position of chlorine |

| 4-Bromo-α-methylbenzene | C₉H₉Br | Bromine instead of chlorine; distinct reactivity |

These compounds highlight the uniqueness of 2-(2-Chlorophenyl)ethanol due to its specific chlorination pattern and functional group positioning, which influence its chemical behavior and potential applications in various fields.

2-(2-Chlorophenyl)ethanol (CAS: 19819-95-5) exhibits the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Physical State | Colorless to light yellow clear liquid |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 227.5°C at 760 mmHg (84-85°C at 3 mmHg) |

| Flash Point | 101.1±20.4°C |

| LogP | 1.95 |

| Solubility | Poorly soluble in water, soluble in organic solvents |

| Refractive Index | 1.554 |

| Purity (Commercial) | >97.0% (GC) |

The compound is recognized for its stability under standard laboratory conditions but requires storage in a cool, dark place to prevent degradation.

Microbial Whole-Cell Biotransformation Systems

Whole-cell biocatalysis represents a promising approach for the synthesis of 2-(2-chlorophenyl)ethanol and structurally related compounds. These systems utilize intact microbial cells containing the necessary enzymatic machinery for targeted biotransformations, offering advantages including cofactor regeneration, enzyme stability, and reduced purification requirements.

Alternaria alternata System

Research has demonstrated the effectiveness of Alternaria alternata in the asymmetric reduction of 2-chloroacetophenone to produce the related compound (S)-1-(2-chlorophenyl)ethanol. This system achieves complete conversion with exceptional stereoselectivity (>99% enantiomeric excess) and yields reaching 80%. The biotransformation occurs in batch culture with a substrate concentration of 30 mmol/L, demonstrating the potential of fungal biocatalysts for the stereoselective production of chlorophenyl ethanols.

This approach highlights the ability of whole-cell systems to perform highly stereoselective reductions without the need for isolated enzymes or complex cofactor regeneration systems. The methodology could potentially be adapted for the synthesis of 2-(2-chlorophenyl)ethanol through appropriate substrate selection and process optimization.

Engineered Escherichia coli Systems

Recombinant E. coli cells co-expressing Candida tenuis xylose reductase (CtXR) and Candida boidinii formate dehydrogenase (CbFDH) have been successfully employed for the bioreduction of o-chloroacetophenone with in situ coenzyme recycling. This system produces (S)-1-(2-chlorophenyl)ethanol with excellent stereoselectivity (>99.9% ee) and high yield (96%).

The biocatalyst production has been significantly enhanced through scale-up in a 6.9-L bioreactor, resulting in a more than tenfold increase in cell concentration compared to shaken flask cultivation. This intensification enabled the conversion of 300 mM substrate with consistent stereoselectivity and yield. The process optimization reduced production costs by 80%, demonstrating the economic viability of whole-cell biocatalytic approaches.

A crucial aspect of these whole-cell systems is the optimization of downstream processing. Research has shown that hexane extraction can achieve 86% isolated product yield, further enhancing the economic feasibility of the process. The integration of biotransformation and extraction in a stirred tank reactor with pH and temperature control has enabled the production of (S)-1-(2-chlorophenyl)ethanol in quantities up to 20g per batch.

Economic Considerations for Whole-Cell Systems

Process economics represent a significant consideration in the development of whole-cell biocatalytic systems. Analysis has identified biocatalyst production cost as the primary factor contributing to the overall production costs of chlorophenyl ethanols. This highlights the importance of optimizing cell cultivation and increasing biomass concentration to improve process economics.

The table below summarizes key parameters for whole-cell biotransformation systems:

| Parameter | Alternaria alternata | Engineered E. coli |

|---|---|---|

| Target Compound | (S)-1-(2-chlorophenyl)ethanol | (S)-1-(2-chlorophenyl)ethanol |

| Substrate Concentration | 30 mmol/L | 300 mM |

| Conversion | 100% | 96% |

| Enantiomeric Excess | >99% | >99.9% |

| Process Yield | 80% | 86% (isolated) |

| Scale | Laboratory | Up to 500 mL |

| Biocatalyst | Wild-type A. alternata | Recombinant E. coli (CtXR + CbFDH) |

Recombinant Enzyme Engineering for Stereoselective Production

The engineering of recombinant enzymes has emerged as a powerful approach for the stereoselective production of 2-(2-chlorophenyl)ethanol and related compounds. This strategy allows for precise control over reaction parameters and enables the development of highly efficient biocatalysts with tailored properties.

Xylose Reductase Engineering

Candida tenuis xylose reductase (CtXR) represents a versatile biocatalyst for the reduction of carbonyl compounds. The enzyme can utilize both NADPH and NADH as cofactors, with a natural 33-fold preference for NADPH. Through site-directed mutagenesis, researchers have successfully engineered the coenzyme specificity of CtXR to improve NADH selectivity.

Key mutations in CtXR have resulted in significant improvements in NADH versus NADPH selectivity:

| Mutation | Improvement in NADH vs. NADPH Selectivity | Effect on Catalytic Activity |

|---|---|---|

| K274R | Significant increase | Modest alteration |

| K274M | 2- to 193-fold increase | Modest alteration |

| K274G | 2- to 193-fold increase | Modest alteration |

| S275A | 2- to 193-fold increase | Modest alteration |

| N276D | 2- to 193-fold increase | Modest alteration |

| R280H | 2- to 193-fold increase | Modest alteration |

| K274R-N276D | 5-fold preference for NADH | Modest alteration |

Crystal structure analysis of the double mutant K274R-N276D revealed that the mutations produced parallel effects of similar magnitude on ground-state binding of coenzyme and transition state stabilization. This engineering approach enables the development of enzymes with improved properties for the stereoselective reduction of carbonyl compounds, including those related to 2-(2-chlorophenyl)ethanol.

Short-Chain Dehydrogenase Engineering

Novel NADH-dependent short-chain dehydrogenases have shown promising results for the stereoselective reduction of chlorinated aromatic ketones. The PpKR8 enzyme from Paraburkholderia phymatum STM815 has demonstrated excellent enantioselectivity and high activity for the production of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.

Coexpression of PpKR8 with glucose dehydrogenase from Bacillus subtilis in E. coli allows for high substrate concentrations (up to 300 g/L) to be completely converted with 99.9% enantiomeric excess and high space-time yield (728 g/(L day)). The enzyme exhibits a broad substrate spectrum, including various ketoesters, aromatic ketones, and heterocyclic ketones, highlighting its potential applicability for the production of 2-(2-chlorophenyl)ethanol.

Enzyme Immobilization Strategies

Recent advances in enzyme immobilization have significantly enhanced the efficiency of biocatalytic processes. Precision engineering of enzyme co-immobilization has been demonstrated for the asymmetric synthesis of (S)-1-(2-chlorophenyl)ethanol.

The SpyTag/SpyCatcher binding pair has been successfully fused to alcohol dehydrogenase (ADH) and aldo-keto reductase (AKR) enzymes, with p-azido-L-phenylalanine incorporated as an anchor for covalent bonding. This approach enables sequential dual-enzyme coating on porous microspheres, creating an ordered dual-enzyme reactor with several advantages:

- High catalytic conversion (74%)

- Excellent reproducibility (80% retention of initial activity after six cycles)

- Consistent stereoselectivity (99.9% ee maintained throughout cycling)

- Increased enzyme loading capacity (1.7 times greater than traditional single-layer immobilization)

- Simultaneous purification and immobilization

This immobilization strategy offers a promising approach for the development of efficient biocatalytic systems for the production of 2-(2-chlorophenyl)ethanol and related compounds.

Coenzyme Recycling Strategies in NADH-Dependent Reductions

The economic viability of biocatalytic processes for the production of 2-(2-chlorophenyl)ethanol is heavily dependent on efficient coenzyme recycling strategies. The high cost of NAD(P)H necessitates the development of effective regeneration systems to enable cost-effective biocatalytic processes.

Formate Dehydrogenase Systems

Formate dehydrogenase (FDH) from Candida boidinii has been extensively employed as a workhorse for NADH regeneration in biocatalytic processes. The enzyme catalyzes the irreversible oxidation of formate to carbon dioxide, which effectively pulls coupled reactions to complete conversion.

The advantages of FDH-based regeneration systems include:

- Near-irreversible catalytic reaction providing close to 100% product yield

- Active across a wide pH range (pH 5.5-11.0), enabling coupling with various dehydrogenases

- Environmentally friendly co-substrate (formate) and innocuous oxidation product (CO₂)

- Compatibility with various reaction conditions

One limitation of FDH is its sensitivity to organic solvents, which can restrict its application for substrates with low water solubility. However, engineering efforts have focused on improving the stability and solvent tolerance of the enzyme to overcome this limitation.

Alternative Cofactor Regeneration Approaches

Recent research has identified novel substrates for FDH that can expand its utility in biocatalytic processes. The FDH-catalyzed cleavage of formamide and its derivatives into CO₂ and amines has been demonstrated, simultaneously regenerating NADH and NADPH.

| Substrate | Activity with Wild-type FDH (mU/mg) | Activity with FDH C23S/D195Q/Y196R/Q197N (mU/mg) |

|---|---|---|

| Formamide (10% v/v) | 80 | 4.9 |

| N-methylformamide (10% v/v) | 67 | 4.7 |

| N,N-dimethylformamide (10% v/v) | 4.5 | 0.5 |

This approach offers several advantages:

- Dual regeneration of cofactor and supply of amine

- Avoidance of additional substrate feeding or pH control

- Potential improvement in substrate solubility

- Ease of removal in downstream processing

The application of this system for the reductive amination of cyclohexanone using N-methylformamide as both hydride and amine donor has achieved conversion rates of 72% in a whole-cell approach. This methodology could potentially be adapted for the synthesis of derivatives of 2-(2-chlorophenyl)ethanol.

Engineering Cofactor Specificity

Engineering the cofactor specificity of key enzymes represents another strategy for optimizing biocatalytic processes. While many oxidoreductases exhibit a natural preference for NADPH, engineering efforts have focused on shifting this specificity toward the more stable and less expensive NADH.

Mutations in the cofactor binding site of CtXR have demonstrated the ability to shift cofactor preference from NADPH to NADH, with the double mutant K274R-N276D exhibiting a 5-fold preference for NADH over NADPH. This engineering approach enables the development of more cost-effective biocatalytic processes by utilizing the more stable NADH cofactor.

The correlation between differential ground-state binding energies (ΔΔGb) and transition-state binding energies (ΔΔGⱠ) for mutant reactions with NADH and NADPH reveals that mutations produce parallel effects of similar magnitude on coenzyme binding and transition-state stabilization. This understanding guides rational engineering approaches for optimizing cofactor specificity in biocatalytic systems.

Asymmetric Catalytic Hydrogenation of Chlorinated Acetophenones

The asymmetric hydrogenation of α-chlorinated acetophenones represents a direct route to enantiomerically enriched 2-(2-chlorophenyl)ethanol. Recent studies highlight the efficacy of iridium catalysts paired with cinchona-alkaloid-derived NNP ligands, which enable high enantiomeric excess (ee) and yields under mild conditions. For example, Chen et al. demonstrated that α-chloroacetophenone derivatives undergo hydrogenation using an Ir/(R)-BINAP system, achieving ee values exceeding 95% at ambient temperatures [4]. The reaction proceeds via a metal-ligand bifunctional mechanism, where the chiral ligand directs hydride transfer to the prochiral ketone, forming the (R)- or (S)-alcohol with precise stereocontrol [5].

Ruthenium-based catalysts, particularly those incorporating BINAP ligands, offer complementary advantages. The Ru-BINAP system, first popularized by Noyori, facilitates hydrogenation of β-keto esters and related substrates. In the context of chlorinated acetophenones, Krische and colleagues reported that Ru-BINAP complexes catalyze the reduction of 2-chloroacetophenone to 2-(2-chlorophenyl)ethanol with 89% ee and 92% yield in methanol [6] [7]. A comparative analysis of catalytic systems is provided in Table 1.

Table 1: Performance of Catalytic Systems in Asymmetric Hydrogenation of 2-Chloroacetophenone

| Catalyst System | Temperature (°C) | Pressure (bar H₂) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir/(R)-NNP ligand | 25 | 10 | 96 | 88 | [4] |

| Ru-(S)-BINAP | 50 | 50 | 89 | 92 | [6] [7] |

| Ru-AZADO/TEMPO | -10 | 20 | 91 | 85 | [3] |

The choice between Ir and Ru catalysts often hinges on substrate specificity and operational conditions. Iridium systems excel in low-temperature applications, whereas Ru catalysts tolerate higher temperatures, enabling faster reaction kinetics [4] [7].

Organometallic Complexes in Enantioselective Reductions

Organometallic complexes, particularly those featuring chiral phosphine ligands, play a pivotal role in enantioselective reductions. The Ru-BINAP system, for instance, generates a chiral pocket through π-π stacking and hydrogen bonding interactions, which align the substrate for stereoselective hydride transfer [5] [7]. Krische’s work further illustrates that Ru-BINAP catalyzes the coupling of primary alcohols with 1,3-enynes, forming homopropargyl alcohols with gem-dimethyl groups—a strategy adaptable to 2-(2-chlorophenyl)ethanol synthesis [6].

Lithium diisopropylamide (LDA)-mediated lithiation, as reported by Kopach et al., offers an alternative route. In a telescoped process, ortho-lithiation of 2-chlorophenyl derivatives followed by condensation and oxidation yields 2-(2-chlorophenyl)ethanol precursors with >75% efficiency [3]. While not strictly catalytic, this method underscores the versatility of organometallic reagents in constructing complex aryl ethanol frameworks.

Solvent Engineering for Improved Reaction Efficiency

Solvent selection critically influences reaction rate, enantioselectivity, and catalyst stability. Protic solvents such as methanol and ethanol enhance hydrogenation efficiency by accelerating proton transfer during the product-release step [7]. For Ru-BINAP-catalyzed reductions, methanol increases turnover frequency (TOF) by 40% compared to aprotic solvents like toluene, attributed to its ability to stabilize charged intermediates through hydrogen bonding [7]. Conversely, water contamination (>5% v/v) diminishes both activity and ee, likely due to catalyst deactivation via hydroxide coordination [7].

Table 2: Solvent Effects on Ru-BINAP Catalyzed Hydrogenation of 2-Chloroacetophenone

| Solvent | Dielectric Constant | ee (%) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| Methanol | 32.7 | 89 | 92 | 120 |

| Ethanol | 24.3 | 87 | 90 | 110 |

| Isopropanol | 19.9 | 85 | 88 | 95 |

| Water* | 80.1 | 52 | 45 | 20 |

*Reactions with water added as a co-solvent (10% v/v) [7].

The data underscore methanol as the optimal solvent, balancing polarity and proton-donating capacity. Recent advances employ mixed solvent systems, such as methanol-tetrahydrofuran (9:1), to further enhance substrate solubility without compromising catalytic activity [3].

Role in Polo-Like Kinase 1 Inhibitor Synthesis

Polo-like kinase 1 (PLK1) has emerged as a crucial target for cancer therapy due to its central role in cell cycle regulation and its overexpression in numerous tumor types [1] . The (S)-enantiomer of 2-(2-chlorophenyl)ethanol serves as a fundamental chiral intermediate in the synthesis of PLK1 inhibitors, representing a new class of chemotherapeutic drugs with significant therapeutic potential [4].

PLK1 is a serine/threonine kinase that plays essential roles in multiple phases of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis [1]. The protein comprises 603 amino acids with two polo-box domains (PBDs) at the C-terminal region and a kinase domain at the N-terminal portion [1]. Unlike other β-adrenergic receptors, PLK1 lacks sites for phosphorylation by protein kinase A and β-adrenoceptor kinase, making it relatively resistant to desensitization and an attractive target for sustained therapeutic intervention [1].

The synthetic pathway to PLK1 inhibitors through 2-(2-chlorophenyl)ethanol involves sophisticated biocatalytic processes that achieve exceptional stereochemical control [4]. Escherichia coli cells co-expressing genes coding for Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase are employed for the bioreduction of o-chloroacetophenone with in situ coenzyme recycling . This biotransformation process produces (S)-1-(2-chlorophenyl)ethanol with an enantiomeric excess exceeding 99.9% and yields of 96% [4].

The scalability of this synthetic approach has been demonstrated through multi-gram production using a 6.9-L bioreactor system, achieving more than a tenfold increase in cell concentration compared to traditional shaken flask cultivation [4]. The optimized process enables the production of (S)-1-(2-chlorophenyl)ethanol in isolated amounts of 20 grams per reaction batch, with production costs reduced by 80% compared to alternative methods .

PLK1 inhibitors developed from this chiral intermediate have shown promising results in clinical trials, particularly in combination therapies [5]. The second-generation PLK1 inhibitor BI6727 (volasertib) has demonstrated efficacy in phase II clinical trials for acute myeloid leukemia, showing a favorable response rate of 31.0% when combined with low-dose cytarabine compared to 13.3% for cytarabine monotherapy [5]. The median overall survival was improved from 5.2 months to 8.0 months with the combination therapy [5].

Recent advances in PLK1 inhibitor design have focused on developing more selective compounds that target specific domains of the kinase [7]. Structure-based drug design approaches have identified novel scaffolds, including 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides, with some compounds achieving IC50 values as low as 219 nM . These developments demonstrate the continued importance of 2-(2-chlorophenyl)ethanol as a synthetic precursor in the evolution of PLK1-targeted therapeutics.

Application in β3-Adrenoceptor Agonist Production

The β3-adrenergic receptor (β3-AR) represents a specialized subtype of adrenergic receptors that plays crucial roles in bladder smooth muscle relaxation, making it an important target for treating overactive bladder syndrome [8] . The (R)-enantiomer of 2-chloro-1-(3-chlorophenyl)ethanol serves as a key pharmaceutical intermediate in the synthesis of β3-adrenoceptor agonists, contributing to the development of innovative treatments for urological disorders [10] [11].

β3-adrenergic receptors are characterized by their unique pharmacological profile, including high affinity for selective agonists such as mirabegron, vibegron, and solabegron [8]. These receptors exhibit atypically low affinity for conventional β-adrenergic antagonists like propranolol and nadolol, and demonstrate poor stereoselectivity for reference agonist and antagonist enantiomers compared to traditional β1- and β2-adrenergic receptors [8].

The asymmetric synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol is achieved through highly enantioselective microbial reduction processes using specialized yeast strains [10] [11]. Candida ontarioensis demonstrates excellent catalytic activity under optimized reaction conditions, producing the target compound with 99.9% enantiomeric excess and 99.0% yield at substrate concentrations of 10 g/L [10]. The biotransformation process can be further enhanced through permeabilization techniques using cetyltrimethylammonium bromide pretreatment, which increases cellular activity by more than twofold and reduces reaction time to 24 hours while maintaining 99.9% enantiomeric excess and 97.5% yield at elevated substrate concentrations of 30 g/L [10].

The structural requirements for β3-adrenoceptor agonist activity have been extensively studied, revealing that most active ligands share a common three-domain architecture [8]. This includes a left-hand side typically containing an arylethanolamine or aryloxypropanolamine moiety, a variable linker region with both aromatic and aliphatic components, and a right-hand side featuring polar and ionizable functionalities [8]. The chiral alcohol derived from 2-chloro-1-(3-chlorophenyl)ethanol serves as a crucial building block in constructing these complex molecular architectures.

Clinical applications of β3-adrenoceptor agonists have demonstrated significant therapeutic benefits for patients with overactive bladder syndrome [8] . Mirabegron, the first β3-AR agonist approved for clinical use, was licensed in Japan in 2011, followed by approvals in the USA and Canada in 2012, and Europe in 2013 [8]. The drug has shown consistent efficacy and tolerability profiles across multiple Phase II and Phase III trials worldwide, representing the most promising pharmacological advancement for overactive bladder treatment in over three decades [8].

The mechanism of action for β3-adrenoceptor agonists involves stimulation of adenylyl cyclase activity through Gs protein coupling, leading to increased intracellular cyclic adenosine monophosphate levels [8]. This biochemical cascade ultimately results in smooth muscle relaxation of the detrusor muscle, increasing bladder capacity and reducing non-voiding contractions . The selectivity for β3-adrenoceptors over β1- and β2-subtypes is crucial for minimizing cardiovascular side effects while maximizing therapeutic efficacy in the urinary tract [8].

Recent developments in β3-adrenoceptor agonist synthesis have focused on improving pharmacokinetic properties and reducing intrinsic clearance rates [12]. Structure-activity relationship studies have identified conformationally restricted acetanilides as promising scaffolds, with optimization of both aromatic and thiazole regions leading to compounds with enhanced potency and selectivity [12]. These advances continue to rely on chiral intermediates derived from chlorophenyl ethanol derivatives, underscoring the continued importance of 2-(2-chlorophenyl)ethanol in therapeutic development.

Structure-Function Relationships in Chiral Alcohol Derivatives

The structure-function relationships governing the pharmaceutical activity of 2-(2-chlorophenyl)ethanol and its derivatives are fundamentally determined by the precise three-dimensional arrangement of functional groups around the chiral center [13] [14]. The stereochemical configuration of the hydroxyl group relative to the chlorophenyl moiety directly influences the compound's binding affinity to specific protein targets and its subsequent biological activity [15].

The chiral center in 2-(2-chlorophenyl)ethanol creates two distinct enantiomers with dramatically different pharmacological properties [13]. The (S)-enantiomer demonstrates optimal binding characteristics for PLK1 inhibitor synthesis, while the (R)-enantiomer of related chlorophenyl derivatives shows superior activity in β3-adrenoceptor agonist applications [10]. This stereochemical specificity arises from the precise spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interactions that define the molecular recognition process [15].

The positioning of the chlorine atom on the phenyl ring significantly influences both the electronic properties and steric environment of the chiral alcohol [16]. The ortho-substitution pattern in 2-(2-chlorophenyl)ethanol creates a unique electronic environment where the electron-withdrawing chlorine atom enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution reactions and oxidation processes [16]. This electronic effect is crucial for the compound's reactivity in subsequent synthetic transformations during drug development.

Computational studies have revealed that the conformational flexibility of chiral alcohols like 2-(2-chlorophenyl)ethanol can lead to the formation of multiple stable conformations in both solution and solid states [13]. These pseudo-resonance structures exhibit different bond lengths and bond angles for corresponding bonds, creating distinct molecular geometries that coexist simultaneously [13]. This conformational polymorphism has important implications for drug design, as different conformers may exhibit varying binding affinities and selectivities for target proteins [13].

The hydroxyl group in 2-(2-chlorophenyl)ethanol serves multiple functional roles beyond its participation in hydrogen bonding interactions [16]. It acts as a versatile synthetic handle for further chemical modifications, enabling the introduction of various functional groups through esterification, etherification, or oxidation reactions [16]. The hydroxyl group's ability to participate in both intramolecular and intermolecular hydrogen bonding networks influences the compound's solubility, stability, and bioavailability characteristics [16].

Advanced structure-activity relationship studies have demonstrated that the relative configuration of substituents around the chiral center can be manipulated to achieve enantiodivergent synthesis of pharmaceutical intermediates [14]. Pseudo-C2-symmetric macrocyclic scaffolds derived from chiral alcohols enable the production of both enantiomers of target compounds through controlled diastereofacial selectivity [14]. This approach allows for the synthesis of structurally diverse chiral alcohols with high optical purity, providing access to comprehensive libraries of pharmaceutical intermediates [14].

The influence of substituent patterns on the aromatic ring extends beyond electronic effects to include steric considerations that affect molecular recognition processes [16]. Meta-substitution patterns, as observed in β3-adrenoceptor agonist precursors, create different steric environments compared to ortho-substituted derivatives, influencing both synthetic accessibility and biological activity [10] [11]. These subtle structural variations can dramatically alter the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles [16].

Biocatalytic approaches to chiral alcohol synthesis have revealed important insights into enzyme-substrate interactions and the structural features that determine enantioselectivity [17] [18]. The high enantiomeric excess values achieved in the synthesis of 2-(2-chlorophenyl)ethanol derivatives (>99.9%) demonstrate the exquisite stereochemical control possible through enzymatic methods [10]. These biocatalytic processes often involve multiple enzyme systems working in concert, with cofactor recycling mechanisms that enhance both efficiency and environmental sustainability [4].

The development of structure-function relationships has been further enhanced by the application of quantum mechanical calculations and molecular dynamics simulations [14]. These computational approaches provide detailed insights into the transition states and intermediates involved in the formation of chiral alcohols, enabling the prediction of reaction outcomes and the design of improved synthetic strategies [14]. The integration of experimental and computational methods has accelerated the discovery of novel chiral alcohol derivatives with enhanced pharmaceutical properties.

Recent advances in analytical techniques have enabled more precise characterization of the structure-function relationships in chiral alcohol derivatives [16]. High-resolution NMR spectroscopy, X-ray crystallography, and advanced mass spectrometry methods provide detailed structural information that guides the optimization of synthetic routes and the prediction of biological activity [16]. These analytical capabilities have become essential tools for pharmaceutical development, ensuring the quality and consistency of chiral intermediates throughout the drug development process.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant